(4-Nitrobenzyl)hydrazine hydrochloride
Overview
Description
(4-Nitrobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClN3O2. It is of significant interest in the scientific community due to its unique physical and chemical properties. This compound is commonly used in various fields of research and industry, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-Nitrobenzyl)hydrazine hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Nitrobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include nitro derivatives, amines, and substituted benzyl compounds .
Scientific Research Applications
(4-Nitrobenzyl)hydrazine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Nitrobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and other biological molecules, affecting their activity and function .
Comparison with Similar Compounds
- 4-Nitrophenylhydrazine hydrochloride
- 4-Nitrobenzyl chloride
- 4-Nitrobenzyl alcohol
Comparison: (4-Nitrobenzyl)hydrazine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in various applications .
Properties
IUPAC Name |
(4-nitrophenyl)methylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c8-9-5-6-1-3-7(4-2-6)10(11)12;/h1-4,9H,5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLXBTBPWWGVKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044707-11-9 | |
Record name | Hydrazine, [(4-nitrophenyl)methyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044707-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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